molecular formula C16H22N2O3S B12123690 1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole

Katalognummer: B12123690
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: YKEYSENRTAGQDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with tert-butyl and ethoxyphenyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity or modulation of receptor function. The tert-butyl and ethoxyphenyl groups contribute to the compound’s binding affinity and selectivity, enhancing its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole can be compared with other sulfonyl imidazoles, such as:

    1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-4-methylimidazole: Similar in structure but with a methoxy group instead of an ethoxy group, leading to differences in reactivity and biological activity.

    1-{[3-(Tert-butyl)-4-hydroxyphenyl]sulfonyl}-4-methylimidazole: The presence of a hydroxy group can significantly alter the compound’s solubility and interaction with biological targets.

    1-{[3-(Tert-butyl)-4-chlorophenyl]sulfonyl}-4-methylimidazole: The chloro substituent can enhance the compound’s stability and resistance to metabolic degradation .

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.

Eigenschaften

Molekularformel

C16H22N2O3S

Molekulargewicht

322.4 g/mol

IUPAC-Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C16H22N2O3S/c1-6-21-15-8-7-13(9-14(15)16(3,4)5)22(19,20)18-10-12(2)17-11-18/h7-11H,6H2,1-5H3

InChI-Schlüssel

YKEYSENRTAGQDK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.